An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrothiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrothiophene is a pivotal heterocyclic building block in organic synthesis, with its derivatives exhibiting a wide spectrum of biological activities and applications in materials science. This document provides a comprehensive overview of the synthesis, properties, and applications of 2-Nitrothiophene, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.
Synthesis of 2-Nitrothiophene
The synthesis of 2-nitrothiophene can be achieved through several methods, with the direct nitration of thiophene (B33073) being the most common approach. Greener, more selective methods have also been developed to address the challenges associated with traditional nitration.
Classical Synthesis: Nitration with Nitric Acid in Acetic Anhydride (B1165640)
The traditional method for synthesizing 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid. This method, while effective, can present challenges in controlling the reaction temperature and regioselectivity, often yielding a mixture of 2-nitrothiophene and 3-nitrothiophene.
Experimental Protocol:
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Materials: Thiophene (1 mole, 84 g), fuming nitric acid (sp. gr. 1.51, 1.2 moles, 80 g), acetic anhydride (340 cc), and glacial acetic acid (600 cc).
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Procedure:
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A solution of thiophene in acetic anhydride and a solution of fuming nitric acid in glacial acetic acid are prepared separately.
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Half of the nitric acid solution is placed in a three-necked, round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.
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Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.
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The reaction mixture is again cooled to 10°C, and the remaining nitric acid solution is added.
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The rest of the thiophene solution is then added gradually.
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The reaction is allowed to stand at room temperature for two hours.
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The mixture is then poured onto crushed ice to precipitate the 2-nitrothiophene, which is collected by filtration.
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Purification: The crude product can be purified by recrystallization from petroleum ether.
Green Synthesis: Clay-Catalyzed Nitration
To overcome the drawbacks of the classical method, an eco-friendly process utilizing a solid acid catalyst, such as Fe³⁺-montmorillonite clay, has been developed. This method offers high selectivity for 2-nitrothiophene and avoids the use of acetic anhydride.
Experimental Protocol:
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Materials: Thiophene (20 mmol, 1.68 g), Fe³⁺-montmorillonite (0.5 g), dichloroethane (10 ml), and nitric acid (40 mmol, 1.8 ml).
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Procedure:
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A mixture of thiophene and Fe³⁺-montmorillonite in dichloroethane is stirred under reflux in a three-necked, round-bottomed flask.
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Nitric acid is added dropwise to the mixture with continuous stirring.
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The reaction is monitored by GC and, upon completion (typically after 5 hours), the mixture is filtered.
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One-Pot Synthesis of the 2-Nitrothiophene Core
A novel one-pot synthesis involves the reaction of a β-thiocyanatopropenal with nitromethane (B149229), promoted by a base such as diisopropylethylamine (DIEA) or tetra-n-butylammonium fluoride (B91410) (TBAF).
Experimental Protocol:
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Materials: β-Thiocyanatopropenal (1.0 eq), nitromethane (1.5 eq), diisopropylethylamine (1.2 eq) or a catalytic amount of tetra-n-butylammonium fluoride, and dichloromethane.
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Procedure:
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To a solution of the β-thiocyanatopropenal and nitromethane in dichloromethane, the base is added at room temperature.
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The reaction mixture is stirred for 1-2 hours.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography to yield the 2-nitrothiophene derivative.
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Properties of 2-Nitrothiophene
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NO₂S | [3] |
| Molecular Weight | 129.14 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 43-45 °C | [3] |
| Boiling Point | 224-225 °C | [3] |
| Density | 1.364 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [3] |
| Sensitivity | Light sensitive. | [3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum of 2-nitrothiophene would be expected to show three signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon attached to the nitro group would be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-nitrothiophene is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
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Mass Spectrometry: The mass spectrum of 2-nitrothiophene would show a molecular ion peak at m/z 129. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the thiophene ring.
Reactivity and Biological Activity
2-Nitrothiophene is a versatile intermediate in organic synthesis. The nitro group activates the thiophene ring towards nucleophilic substitution and can also be reduced to an amino group, providing a handle for further functionalization.
Chemical Reactivity
The electron-withdrawing nature of the nitro group makes 2-nitrothiophene susceptible to nucleophilic aromatic substitution reactions. It can also undergo reduction of the nitro group to form 2-aminothiophene, a key precursor for many pharmaceutical compounds.
Biological Activity of 2-Nitrothiophene Derivatives
Derivatives of 2-nitrothiophene have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The following table summarizes some of the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for various derivatives.
| Derivative | Activity | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Reference(s) |
| 2-chloro-3,5-dinitrothiophene | Antibacterial | E. coli | - | - | |
| 2-bromo-3,5-dinitrothiophene | Antibacterial | E. coli | - | - | |
| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | Salmonella spp. | 4-16 | - | |
| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | Shigella flexneri | 4-16 | - | |
| IITR00803 (benzoxazole-nitrothiophene) | Antibacterial | E. coli | 4-16 | - | |
| 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivative | Antileishmanial | L. major | - | 7.1-11.2 | |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | Antimalarial | P. falciparum (3D7) | - | 0.28 | |
| 5-Nitro-Thiophene-Thiosemicarbazone Derivative (LNN-05) | Antitumor | HL-60 | 0.5-1.9 | - |
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the primary synthetic routes to 2-nitrothiophene.
Caption: Classical synthesis of 2-nitrothiophene via nitration.
Caption: Green synthesis of 2-nitrothiophene using a clay catalyst.
Caption: One-pot synthesis of the 2-nitrothiophene core structure.
Conclusion
2-Nitrothiophene remains a compound of significant interest due to its versatile reactivity and the diverse biological activities of its derivatives. The development of greener synthetic methods is a promising step towards more sustainable production. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this important heterocyclic compound. Further research into the detailed structure-activity relationships of 2-nitrothiophene derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
